4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
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Overview
Description
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a complex organic compound that features a pyrazole ring system Pyrazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction yields 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction . These catalysts allow for solvent-free reactions, which are more environmentally friendly and cost-effective. The products are typically obtained in high yields and can be isolated by simple filtration.
Chemical Reactions Analysis
Types of Reactions
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antioxidant and anticancer activities, making it a candidate for drug development.
Medicine: Potential use in the treatment of various cancers due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate involves its interaction with cellular proteins and enzymes. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s molecular targets include various signaling pathways involved in cell growth and death.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar structure but lacks the tert-butylbenzoate group.
3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the compound.
Properties
Molecular Formula |
C38H36N4O4 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[4-[bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C38H36N4O4/c1-24-32(35(43)41(39-24)29-12-8-6-9-13-29)34(33-25(2)40-42(36(33)44)30-14-10-7-11-15-30)26-18-22-31(23-19-26)46-37(45)27-16-20-28(21-17-27)38(3,4)5/h6-23,34,39-40H,1-5H3 |
InChI Key |
LPBFCDCEVJVJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(C)(C)C)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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